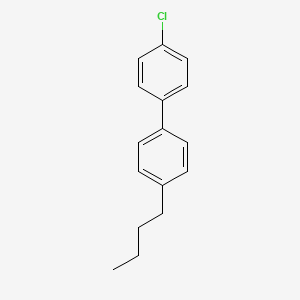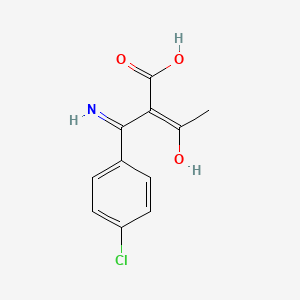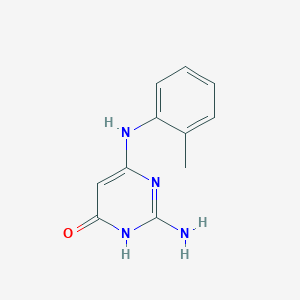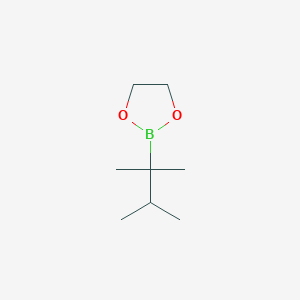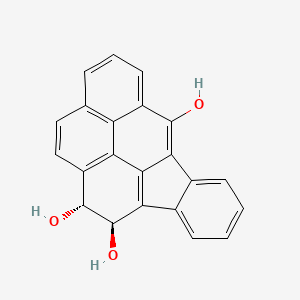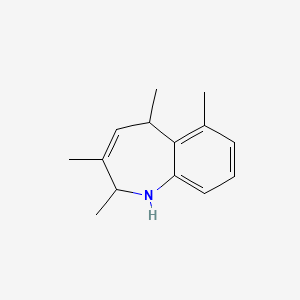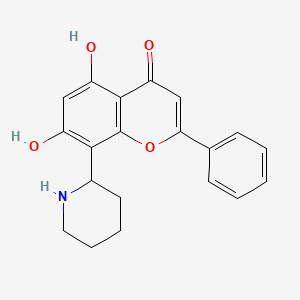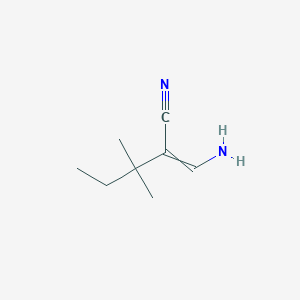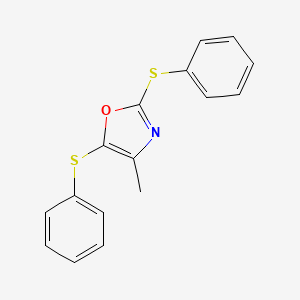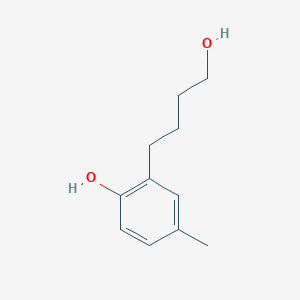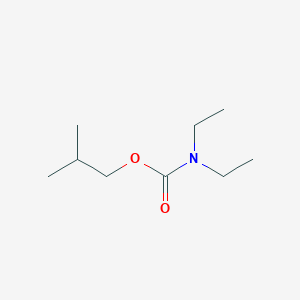
2-Methylpropyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl diethylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in the synthesis of other chemical compounds. The structure of this compound consists of a carbamate group attached to a 2-methylpropyl group and two ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in good yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide. The resulting dithiocarbamate salt is then treated with an alkyl halide to form the desired carbamate compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates can be S-alkylated to form S-alkyl thiocarbamates.
Complexation: Dithiocarbamates react with transition metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of dithiocarbamates to thiuram disulfides.
Alkyl Halides: Used in the S-alkylation of dithiocarbamates.
Transition Metal Salts: Used in the formation of metal dithiocarbamate complexes.
Major Products Formed
Thiuram Disulfides: Formed through the oxidation of dithiocarbamates.
S-Alkyl Thiocarbamates: Formed through the S-alkylation of dithiocarbamates.
Transition Metal Dithiocarbamate Complexes: Formed through the reaction with transition metal salts.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including its use as an anthelmintic agent.
Industry: Used in the production of rubber and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl diethylcarbamate involves its interaction with molecular targets and pathways. For example, diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae, making them more susceptible to immune attack . This mechanism may involve the inhibition of specific enzymes and the modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylcarbamazine: An anthelmintic used to treat filarial infections.
Tetramethylthiuram Disulfide: Used as a fungicide and in the vulcanization of rubber.
Dimethyldithiocarbamate: Used as a chelating agent and in the synthesis of other chemical compounds.
Uniqueness
2-Methylpropyl diethylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other carbamates. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
93677-64-6 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-methylpropyl N,N-diethylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)9(11)12-7-8(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
IRUZTBVDTVEQPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

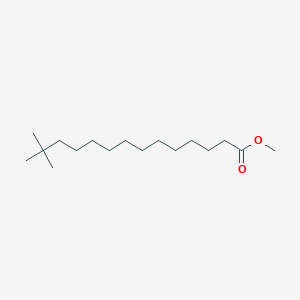
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
